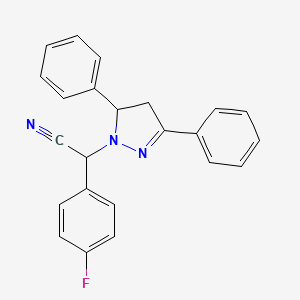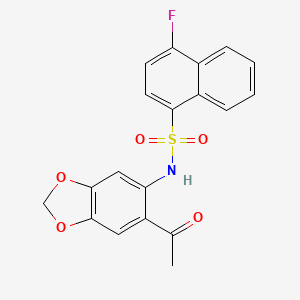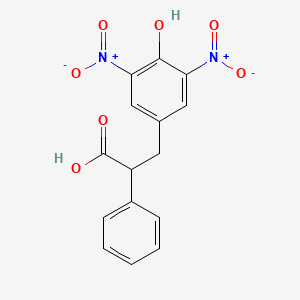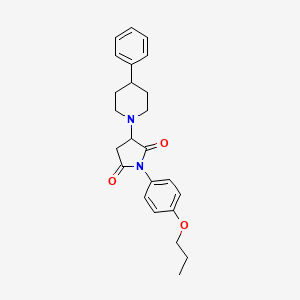
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a 4,5-dihydro-1H-pyrazol-1-yl group, a 4-fluorophenyl group, and a methyl cyanide group
Preparation Methods
The synthesis of (3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a suitable fluorinated aromatic compound is introduced to the pyrazole ring.
Attachment of the methyl cyanide group: This can be done through a nucleophilic substitution reaction where a cyanide source is reacted with a methyl halide derivative of the pyrazole compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the cyanide group are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE can be compared with other pyrazole derivatives, such as:
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methyl cyanide: Similar structure but with a chlorine atom instead of fluorine.
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methyl cyanide: Similar structure but with a bromine atom instead of fluorine.
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-methylphenyl)methyl cyanide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)(4-FLUOROPHENYL)METHYL CYANIDE lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H18FN3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C23H18FN3/c24-20-13-11-19(12-14-20)23(16-25)27-22(18-9-5-2-6-10-18)15-21(26-27)17-7-3-1-4-8-17/h1-14,22-23H,15H2 |
InChI Key |
JEFJOTSDPTYHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)
![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide](/img/structure/B11052264.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![7-Imino-2,4,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11052277.png)
![Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester](/img/structure/B11052279.png)

![3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052288.png)


![6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052300.png)
